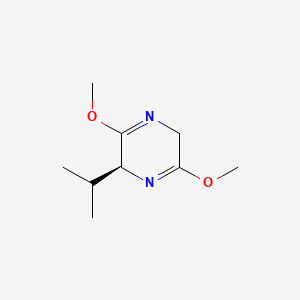![molecular formula C9H16ClNO2 B2696169 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride CAS No. 2411223-69-1](/img/structure/B2696169.png)
2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminospiro[3.4]octane-2-carboxylic acid is a chemical compound with the CAS Number: 1706443-01-7 . It has a molecular weight of 169.22 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-aminospiro[3.4]octane-2-carboxylic acid . The InChI code for this compound is 1S/C9H15NO2/c10-9(7(11)12)5-8(6-9)3-1-2-4-8/h1-6,10H2,(H,11,12) . This indicates that the compound contains a total of 28 bonds, including 13 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 five-membered ring, 1 carboxylic acid (aliphatic), and 1 primary amine .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It is stored in a refrigerator .Applications De Recherche Scientifique
Conformationally Restricted Glutamic Acid Analogues
The synthesis and study of stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid, starting from 3-oxocyclobutanecarboxylic acid, have led to analogues of glutamic acid. These compounds mimic glutamate in various restricted conformations, potentially useful for mechanistic studies or in searching for biologically active compounds (Chernykh et al., 2014).
Branched Tetrahydrofurane δ-Sugar Amino Acid
A novel δ-sugar amino acid, derived from catalytic pyrolysis of cellulose, exhibits potential in the creation of new peptidomimetics with conformationally restricted structures. This research suggests applications in developing molecules that mimic dipeptide glycine-alanine, providing a base for further exploration in medicinal chemistry and drug design (Defant et al., 2011).
C(sp3)–H Bond Oxygenation
Study on manganese-catalyzed C(sp3)–H functionalization via radical and cationic intermediates expands the toolbox of aliphatic C–H bond oxygenations. This work underlines the capacity to direct chemoselectivity in C–H oxidation reactions, a critical aspect for the development of synthetically useful C–H functionalization procedures (Galeotti et al., 2022).
Cycloaddition Reaction and β-Lactam Synthesis
The study on cycloaddition reaction of Schiff bases with ketenes shows the potential for synthesizing spiro compounds that bridge the β-lactam and 1,3-dioxolan-4-one. This research highlights the versatility of 2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride analogues in synthetic organic chemistry, particularly in the creation of novel β-lactam antibiotics (Tsuno et al., 2006).
Conformationally Rigid Spiro-Linked Amino Acids
The synthesis of conformationally rigid analogues of glutamic acid and lysine from 3-methylidenecyclobutanecarbonitrile presents a new avenue for the development of peptide and protein research. These analogues could provide insights into the structural requirements for receptor activation and enzymatic activity, aiding in the design of more effective biologically active compounds (Yashin et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
2-aminospiro[3.4]octane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(7(11)12)5-8(6-9)3-1-2-4-8;/h1-6,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFCJOSRSOQTLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C2)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)
![6-(tert-Butoxycarbonyl)-6-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B2696087.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2696095.png)

![4-cyano-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2696098.png)
![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)

![ethyl 2-[3-(2-chloropyridin-4-yl)-N-(2,2,2-trifluoroethyl)prop-2-enamido]acetate](/img/structure/B2696102.png)
![[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol](/img/structure/B2696105.png)

